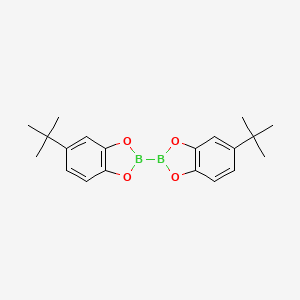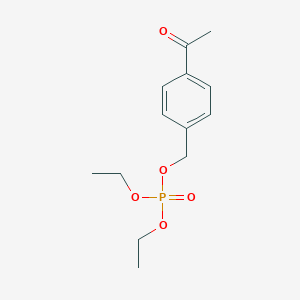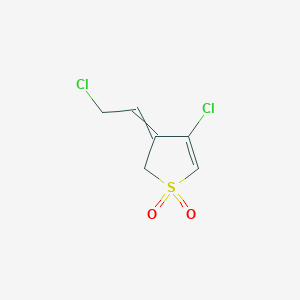
7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one” is a complex organic compound that belongs to the class of acenaphthylene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one” typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can be further dehydrated to form an α,β-unsaturated ketone.
Cyclization: The intermediate compounds undergo cyclization reactions to form the acenaphthylene core structure.
Methoxylation: Introduction of methoxy groups at the 7 and 8 positions can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
“7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of advanced materials and chemical products.
Mecanismo De Acción
The mechanism of action of “7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one” involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acenaphthene: A related compound with a similar core structure but different functional groups.
Naphthalene Derivatives: Compounds with a naphthalene core structure, often used in similar applications.
Uniqueness
“7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one” is unique due to its specific methoxy substitutions and tetrahydroacenaphthylene core, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
142266-75-9 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
7,8-dimethoxy-3,3a,4,5-tetrahydro-2H-acenaphthylen-1-one |
InChI |
InChI=1S/C14H16O3/c1-16-11-7-9-5-3-4-8-6-10(15)13(12(8)9)14(11)17-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
HLBRDURYZJYMPD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C3C(CCCC3=C1)CC2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)


![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
![Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester](/img/structure/B12555181.png)
![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)
![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)

![Pyrido[3,4-c][1,8]naphthyridine](/img/structure/B12555204.png)

